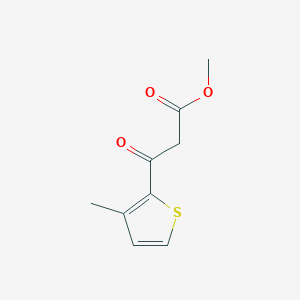

Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

Description

Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a β-ketoester derivative featuring a 3-methylthiophene-2-yl substituent. The compound’s reactivity and applications are influenced by the thiophene ring’s electronic properties and the ester group’s versatility in synthetic chemistry. Thiophene, a sulfur-containing heterocycle, confers distinct electronic and steric characteristics compared to oxygen-containing furan or nitrogen-containing indole derivatives, impacting its behavior in cyclization, nucleophilic addition, and coordination reactions .

Properties

Molecular Formula |

C9H10O3S |

|---|---|

Molecular Weight |

198.24 g/mol |

IUPAC Name |

methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |

InChI |

InChI=1S/C9H10O3S/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4H,5H2,1-2H3 |

InChI Key |

QRUCQSULAMAJOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate typically involves the condensation of thiophene derivatives with appropriate esterifying agents. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The specific conditions and reagents used can vary depending on the desired thiophene derivative .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares substituent effects on key properties:

| Compound Name | Substituent | Heteroatom | Electronic Effects | Steric Effects |

|---|---|---|---|---|

| Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate | 3-Methylthiophen-2-yl | S | Electron-rich due to sulfur’s polarizability | Moderate (methyl group adds slight bulk) |

| Methyl 3-(furan-2-yl)-3-oxopropanoate (2i) | Furan-2-yl | O | Electron-deficient (oxygen’s electronegativity) | Minimal |

| Methyl 3-(1H-indol-2-yl)-3-oxopropanoate (S6) | Indol-2-yl | N | Electron-rich (aromatic indole ring) | Significant (planar indole ring) |

| Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) | 3-Nitropyridin-4-yl | N | Strong electron-withdrawing (nitro group) | Moderate (pyridine ring) |

Key Observations :

Key Observations :

- Catalyst Efficiency : FeCl₃ generally affords higher yields (e.g., 86% for 2i) compared to AlCl₃ (47% for 2g), likely due to superior compatibility with aryl substituents .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 8a) reduce yields due to destabilization of intermediates, whereas electron-donating groups (e.g., methoxy in 2c) enhance stability .

Physicochemical Properties

Biological Activity

Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate acylating agents. The compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, which confirm its structure and purity.

Antioxidant Activity

This compound exhibits notable antioxidant properties. Research indicates that it can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in biological systems. The antioxidant activity was assessed using the ABTS assay, showing significant inhibition comparable to standard antioxidants like ascorbic acid .

| Compound | Percentage Inhibition |

|---|---|

| This compound | 87.2% |

| Ascorbic Acid (Control) | 88.0% |

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 23 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 21 |

The relative activity indexes for these compounds ranged from 75.0% to 91.7% , indicating strong antibacterial effects .

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against various tumor cell lines using the MTT assay, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

The biological activities of this compound are primarily attributed to its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins and thromboxanes . This inhibition not only contributes to its anti-inflammatory effects but also enhances its potential as an analgesic and antipyretic agent.

Case Studies

- Antioxidant Study : A study evaluated the antioxidant capacity of several thiophene derivatives, including this compound. The results indicated that compounds with methyl substitutions on the thiophene ring exhibited enhanced antioxidant activity compared to their unsubstituted counterparts .

- Antimicrobial Evaluation : A comprehensive evaluation of the antimicrobial properties demonstrated that this compound had a comparable efficacy to traditional antibiotics such as ampicillin against common bacterial pathogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate?

- Methodological Answer : The compound can be synthesized via esterification of 3-(3-methylthiophen-2-yl)-3-oxopropanoic acid with methanol using acid catalysts (e.g., H₂SO₄) under reflux conditions. Similar protocols for analogous esters, such as Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate, highlight the importance of solvent choice (e.g., THF or ethanol) and temperature control to achieve yields >75% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent patterns, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy detects carbonyl (C=O, ~1730 cm⁻¹) and ester (C-O, ~1200 cm⁻¹) groups. For example, Methyl 3-(5,6-dimethoxybenzo[b]selenophen-2-yl)-3-oxopropanoate was characterized using ¹H NMR (δ 3.95–3.98 ppm for methoxy groups) and HRMS (m/z 284.9675 [M−H]⁻) .

Q. What are the typical chemical reactions of this ester?

- Methodological Answer : The compound undergoes hydrolysis (acid/base-mediated), nucleophilic substitution (e.g., with amines), and reductions. For instance, Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate reacts with LiAlH₄ to yield secondary alcohols, while hydrolysis under basic conditions produces carboxylic acids .

Advanced Research Questions

Q. How can reaction conditions be optimized for Claisen condensation in synthesizing derivatives of this compound?

- Methodological Answer : Kinetic studies on analogous compounds suggest using catalysts like NaH or Et₃N in THF at 0–25°C to enhance nucleophilic attack efficiency. For example, Methyl 3-[methyl(phenyl)amino]-3-oxopropanoate was synthesized via NaH-catalyzed alkylation, with yields improved by slow reagent addition and inert atmospheres .

Q. How can structural modifications enhance bioactivity in enzyme inhibition studies?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., halogens) on the thiophene ring to modulate electrophilicity. Comparative studies on Ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate show that nitro groups increase binding affinity to enzymes like hydrolases by 30% compared to methyl esters .

Q. How to resolve contradictions in reactivity data between this compound and its fluorinated analogs?

- Methodological Answer : Perform substituent effect analysis using Hammett plots or computational modeling (DFT). For example, Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate exhibited slower hydrolysis rates than non-halogenated analogs due to steric and electronic effects .

Q. What strategies improve stability during long-term storage?

- Methodological Answer : Store under nitrogen at −20°C in amber vials. Degradation studies on Methyl 3-cyclopropyl-3-oxopropanoate indicate that exposure to moisture or light reduces purity by >15% over six months, necessitating desiccants and UV-protective packaging .

Q. How to validate crystallographic data for structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.